4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a chloro group, a dimethyl-imidazolyl group, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction using 4,5-dimethylimidazole.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. If used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but without the dimethyl groups on the imidazole ring.
2-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but without the chloro group.
Uniqueness
4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chloro and dimethyl-imidazolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C9H8ClN3OS |
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Molecular Weight |
241.70 g/mol |
IUPAC Name |
4-chloro-2-(4,5-dimethylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-6(2)13(4-11-5)9-12-8(10)7(3-14)15-9/h3-4H,1-2H3 |
InChI Key |
LKCLQCBOERMAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=C(S2)C=O)Cl)C |
Origin of Product |
United States |
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